1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
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Overview
Description
1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a compound of significant interest in various fields such as chemistry, biology, and medicine. Its unique structure, combining a thiazole ring, a pyridine ring, and a piperazine ring, makes it a versatile candidate for a variety of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine typically involves the condensation of 2-amino-4-(chloromethyl)thiazole with 3-chloro-5-(trifluoromethyl)pyridine, followed by cyclization with piperazine. The reaction conditions often include anhydrous solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
For industrial-scale production, similar synthetic routes are employed but with optimized conditions to maximize yield and purity. Large reactors, continuous flow systems, and efficient purification processes, such as recrystallization or chromatography, are often utilized.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reaction with nucleophiles or electrophiles, leading to the substitution of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic medium at room temperature.
Reduction: Sodium borohydride in methanol under mild heating.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the reaction type and conditions but often include various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is utilized as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound shows promise as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections, cancer, and inflammatory diseases.
Industry
Industrially, it can be used in the development of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the biological context but often involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine stands out due to its unique combination of a thiazole and a pyridine ring, along with the trifluoromethyl group, which enhances its chemical stability and biological activity.
Similar Compounds
Similar compounds include:
1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)-2-pyridinyl]piperazine
1-[4-(Methyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
4-(chloromethyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4S/c15-6-10-8-24-13(21-10)23-3-1-22(2-4-23)12-11(16)5-9(7-20-12)14(17,18)19/h5,7-8H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGVZNBWRMUBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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